molecular formula C19H16ClNO4 B8674857 1-Ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid CAS No. 61295-12-3

1-Ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid

Cat. No.: B8674857
CAS No.: 61295-12-3
M. Wt: 357.8 g/mol
InChI Key: HXTHNRUFYBMQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid is a useful research compound. Its molecular formula is C19H16ClNO4 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61295-12-3

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

2-(5-chloro-1-ethoxycarbonyl-3-phenylisoindol-2-yl)acetic acid

InChI

InChI=1S/C19H16ClNO4/c1-2-25-19(24)18-14-9-8-13(20)10-15(14)17(21(18)11-16(22)23)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,22,23)

InChI Key

HXTHNRUFYBMQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=C(N1CC(=O)O)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 19.5 g. of 1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester in 150 ml. of ethanol is treated with 60 ml. of 1.0-N sodium hydroxide and boiled at reflux for 30 minutes. After allowing the mixture to stand for 2 hours in an ice-bath, the crystallized sodium salt is removed by filtration under vacuum, washed with ethanol and then dissolved in a mixture of 400 ml. of ethanol and 250 ml. of water. The obtained solution is acidified with 160 ml. of 0.5-N hydrochloric acid with stirring at 40°-45° C. and then left to stand in an ice-bath for 2 hours. The separated acid is removed by filtration under vacuum, washed with water and then dissolved in 750 ml. of methylene chloride. The aqueous layer is separated, the organic phase dried over sodium sulfate and concentrated to about 200 ml. Then, the crystallized colorless acid is removed by filtration under suction and washed with a small amount of methylene chloride, and there is obtained 1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid; melting point 217°-220° C. (decomposition).
Name
1-ethoxycarbonyl-5-chloro-3-phenylisoindole-2-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1.0-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.